[2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid
Description
[2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid is a benzimidazole derivative characterized by a pyrazole ring substituted with an ethyl group at the N1 position and an acetic acid moiety at the 1-position of the benzimidazole core. The compound’s molecular formula is reported as C₇H₁₃N₃O with a molecular weight of 155.20 g/mol and CAS number 400877-07-8 .
Synthetic routes for analogous compounds (e.g., benzimidazole-acetic acid derivatives) involve refluxing benzimidazolium salts with sodium hydroxide followed by acidification with acetic acid .
Structure
3D Structure
Propriétés
IUPAC Name |
2-[2-(1-ethylpyrazol-3-yl)benzimidazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-2-17-8-7-11(16-17)14-15-10-5-3-4-6-12(10)18(14)9-13(19)20/h3-8H,2,9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSZDNRBPKIRDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C2=NC3=CC=CC=C3N2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid typically involves multi-step organic synthesis. The process often starts with the preparation of the benzimidazole and pyrazole precursors. These precursors are then subjected to a series of reactions, including condensation and cyclization, to form the final compound. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of [2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid may involve large-scale synthesis techniques such as batch or continuous flow reactors. These methods ensure high yield and purity of the compound, which is crucial for its application in various industries. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at room temperature under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For instance, oxidation of [2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Antimicrobial Activity
Research indicates that compounds similar to [2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid exhibit significant antimicrobial properties. For example, studies have shown that derivatives with benzimidazole and pyrazole moieties demonstrate inhibitory effects against bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 64 to 1024 μg/mL. This suggests that the compound may have comparable antimicrobial efficacy, warranting further investigation into its potential as an antibiotic agent .
Anticancer Properties
The compound's structural characteristics allow it to interact with multiple biological pathways, potentially leading to anticancer effects. Similar compounds have been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation. Preliminary studies suggest that [2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid may exhibit similar properties, making it a candidate for cancer therapy research .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound may also possess anti-inflammatory properties. Compounds with similar structures have been documented to inhibit pro-inflammatory cytokines, suggesting that [2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid could be explored for therapeutic applications in inflammatory diseases .
Pharmacological Mechanisms
The pharmacological mechanisms of action for this compound are likely linked to its ability to form hydrogen bonds and interact with various biological targets. This interaction is crucial for binding affinity and activity against specific enzymes or receptors involved in disease processes .
Synthetic Routes
The synthesis of [2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid typically involves multi-step organic reactions:
- Preparation of Precursors : Starting materials include benzimidazole and pyrazole derivatives.
- Condensation Reactions : These precursors undergo condensation reactions followed by cyclization to yield the final product.
- Optimization Conditions : Reaction conditions such as temperature, pressure, and choice of solvents are optimized to maximize yield and purity.
Industrial Production Methods
For large-scale synthesis, industrial methods may involve batch or continuous flow reactors, ensuring high yield and purity essential for pharmaceutical applications .
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of benzimidazole demonstrated that compounds with similar structural features exhibited significant activity against Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing antimicrobial potency.
Case Study 2: Anticancer Activity
In vitro studies on pyrazole derivatives indicated that these compounds could induce apoptosis in various cancer cell lines. The research emphasized the need for further exploration into the specific mechanisms through which [2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid may exert its effects.
Mécanisme D'action
The mechanism of action of [2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
A detailed comparison of structural analogs is provided below, focusing on substituent effects, physicochemical properties, and biological activities where available.
Table 1: Key Structural and Functional Comparisons
Key Observations
Thiazole-containing analogs (e.g., [2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid) exhibit distinct electronic properties due to sulfur’s polarizability, facilitating interactions with metal ions and biological targets . Trifluoromethyl groups significantly alter electronic profiles, increasing acidity (pKa reduction) and metabolic stability compared to alkyl or aryl substituents .
Functional Group Modifications Replacement of the acetic acid moiety with an acetamide group (as in ) reduces acidity and enhances lipophilicity, critical for membrane permeability in bioactive compounds . Positional isomerism (e.g., acetic acid at benzimidazole C1 vs.
Activité Biologique
[2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid is a hybrid compound that combines the structural features of benzimidazole and pyrazole, both of which are known for their diverse biological activities. This article aims to detail the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of [2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid typically involves multi-step organic reactions starting from benzimidazole and pyrazole precursors. The process includes condensation and cyclization reactions, often using various catalysts and reagents to facilitate the formation of the desired compound.
Biological Activity Overview
The biological activities of [2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid have been investigated in various studies, revealing its potential in several therapeutic areas:
Antimicrobial Activity
Research indicates that compounds with benzimidazole and pyrazole moieties exhibit significant antimicrobial properties. For instance, a study demonstrated that similar compounds showed good inhibitory effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 64 to 1024 μg/mL . The structural similarity suggests that [2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid may possess comparable antimicrobial efficacy.
Anti-inflammatory Effects
The anti-inflammatory properties of benzimidazole derivatives have been documented extensively. Compounds with similar structures have shown to inhibit pro-inflammatory cytokines, suggesting that [2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid might also exhibit such effects .
The mechanisms through which [2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid exerts its biological effects are likely multifaceted. The compound may interact with various biological targets, including enzymes and receptors involved in inflammation and microbial resistance.
Case Studies
Several studies have explored related compounds:
- Antimicrobial Study : A derivative was tested against multiple bacterial strains, showing significant activity against Gram-positive and Gram-negative bacteria, which supports the hypothesis that similar structures may yield effective antimicrobial agents .
- Cytotoxicity Assays : Research on bis(benzimidazole) complexes indicated their ability to sensitize melanoma cells to radiation without affecting normal cells, hinting at potential selective toxicity that could be relevant for cancer therapies involving [2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid .
Comparative Analysis
| Compound | Structure | Biological Activity | MIC (μg/mL) |
|---|---|---|---|
| [2-(1-Ethylpyrazol-3-yl)-benzimidazole] | Benzimidazole + Pyrazole | Antimicrobial | 64 - 1024 |
| [Benzimidazole Complex] | Bis(benzimidazole) | Anticancer | Varies |
| [Related Pyrazole Derivative] | Pyrazole + Benzimidazole | Antimicrobial | 128 - 512 |
Q & A
Basic Research Question
- In vitro assays :
- Anticonvulsant : Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in rodent models, comparing activity to phenytoin .
- Anthelmintic : Paralysis time assessment in adult earthworms using motility inhibition as a metric .
- Dosage Optimization :
- Dose-response curves (e.g., 25–100 mg/kg) to determine EC50 values .
How can researchers address discrepancies in biological activity data between structurally similar derivatives?
Advanced Research Question
Contradictions often arise from variations in substituent effects or assay conditions:
- Analytical Approaches :
- SAR Analysis : Compare substituent electronegativity (e.g., 4-Cl vs. 4-NO2 groups) and steric effects .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., 4-fluorophenyl groups enhancing anticonvulsant potency) .
- Experimental Replication :
- Standardize assay protocols (e.g., worm species, solvent controls) to reduce variability .
What strategies are effective in resolving low yields during multi-step synthesis of benzimidazole-pyrazole hybrids?
Advanced Research Question
- Byproduct Identification :
- Reaction Monitoring :
- TLC or in situ IR to track reaction progress and optimize stepwise conditions .
- Solvent Selection :
How can computational docking studies guide the design of [2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid derivatives for target-specific activity?
Advanced Research Question
- Protocol :
- Use AutoDock Vina or Schrödinger Suite to model binding poses (e.g., interaction with GABA receptors for anticonvulsants) .
- Validate docking scores with experimental IC50 values .
- Case Study :
- Derivatives with extended aryl groups (e.g., 4-bromophenyl) showed enhanced hydrophobic interactions in docking simulations .
What challenges arise in assessing the physicochemical stability of [2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid, and how can they be mitigated?
Basic Research Question
- Stability Testing :
- Accelerated degradation studies under varied pH (1.2–7.4) and temperature (40–60°C) .
- Analytical Techniques :
- HPLC-PDA to monitor degradation products (e.g., hydrolysis of the acetic acid group) .
How does the introduction of electron-withdrawing groups (e.g., NO2, CF3) on the benzimidazole ring influence biological activity?
Advanced Research Question
- Mechanistic Insights :
- Electron-withdrawing groups (NO2) enhance binding to enzymatic targets (e.g., tubulin in anthelmintic activity) by increasing electrophilicity .
- Steric Effects : Bulky substituents (e.g., CF3) may reduce solubility but improve target selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
